
2-Chloro-7-methoxyquinoxaline basic properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinoxaline

Cat. No.: B1601373 Get Quote

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinoxaline: Properties, Synthesis, and

Applications in Modern Drug Discovery

Introduction
The quinoxaline scaffold is a nitrogen-containing heterocyclic system that holds a privileged

position in medicinal chemistry. Its unique electronic properties and ability to form key

interactions with biological targets have established it as a core component in a multitude of

pharmacologically active agents.[1][2] Derivatives of quinoxaline are known to exhibit a vast

array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory

properties.[3][4][5]

Within this important class of molecules, 2-Chloro-7-methoxyquinoxaline emerges as a

particularly valuable and versatile building block. Its structure is strategically functionalized: the

chlorine atom at the 2-position serves as an excellent leaving group for a variety of nucleophilic

substitution and cross-coupling reactions, providing a gateway to extensive molecular

diversification. Simultaneously, the methoxy group at the 7-position modulates the electronic

landscape of the aromatic system, influencing both reactivity and the pharmacokinetic profile of

derivative compounds.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides an in-depth exploration of the core properties of 2-
Chloro-7-methoxyquinoxaline, details robust protocols for its synthesis, and elucidates its

application in key synthetic transformations that are foundational to modern drug discovery.
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Part 1: Physicochemical and Structural
Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its

effective use in synthesis. 2-Chloro-7-methoxyquinoxaline is a stable, solid compound under

standard laboratory conditions, but specific handling is required to ensure its long-term integrity.

Core Properties Summary
The fundamental properties of 2-Chloro-7-methoxyquinoxaline are summarized in the table

below. These data are critical for reaction planning, including solvent selection, temperature

control, and purification strategies.

Property Value Reference

CAS Number 55686-93-6 [6][7]

Molecular Formula C₉H₇ClN₂O [8][9]

Molecular Weight 194.62 g/mol [8]

Appearance
Solid (Typically off-white to

yellow)
N/A

Melting Point 102 °C [6]

Boiling Point 297.3 ± 35.0 °C (Predicted) [6]

Density 1.333 ± 0.06 g/cm³ (Predicted) [6]

pKa -1.61 ± 0.30 (Predicted) [6]

InChIKey
WJDJKCAURKUNNC-

UHFFFAOYAH
[8]

SMILES
COC1=CC=C2N=CC(=NC2=C

1)Cl
[8]

Storage and Stability: For optimal stability and to prevent degradation, 2-Chloro-7-
methoxyquinoxaline should be stored under an inert atmosphere, such as nitrogen or argon,
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at refrigerated temperatures (2-8°C).[6] This precaution minimizes hydrolysis of the reactive C-

Cl bond.

Part 2: Synthesis and Purification
The synthesis of 2-Chloro-7-methoxyquinoxaline is efficiently accomplished through a

reliable two-step sequence that is common for this class of heterocycles: the condensation of a

substituted o-phenylenediamine with an α-dicarbonyl equivalent, followed by a chlorination

reaction.[10]

Conceptual Synthetic Workflow
The overall strategy involves the initial formation of a quinoxalinone intermediate, which is then

converted to the target chloro-derivative. This approach is highly effective as it leverages

readily available starting materials and employs robust, high-yielding chemical transformations.

Step 1: Condensation

Step 2: Chlorination

4-Methoxy-1,2-phenylenediamine

7-Methoxyquinoxalin-2(1H)-one

Cyclization/
Dehydration

Glyoxylic Acid

7-Methoxyquinoxalin-2(1H)-one

2-Chloro-7-methoxyquinoxaline

Hydroxyl Replacement

POCl₃
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Caption: Synthetic workflow for 2-Chloro-7-methoxyquinoxaline.

Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Methoxyquinoxalin-2(1H)-one

This step involves the acid-catalyzed condensation and subsequent cyclization of an aromatic

diamine with an α-keto acid. The reaction proceeds by forming an initial imine, followed by an

intramolecular nucleophilic attack of the second amine onto the carbonyl group, and finally

dehydration to yield the stable heterocyclic core.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, suspend 4-methoxy-1,2-phenylenediamine (1.0 eq) in a 2:1 mixture of ethanol

and water.

Reagent Addition: Add a solution of glyoxylic acid monohydrate (1.05 eq) in water to the

suspension.

Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice

bath to facilitate precipitation. Collect the resulting solid by vacuum filtration.

Purification: Wash the crude solid sequentially with cold water and cold ethanol to remove

unreacted starting materials and impurities. Dry the product under vacuum to yield 7-

methoxyquinoxalin-2(1H)-one, which is typically of sufficient purity for the next step.

Protocol 2: Chlorination to 2-Chloro-7-methoxyquinoxaline

This transformation converts the hydroxyl group of the quinoxalinone into a chloro group, a

superior leaving group for subsequent reactions. Phosphorus oxychloride (POCl₃) is the

reagent of choice as it is highly effective and the byproducts are volatile, simplifying purification.

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux

condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) with 7-
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methoxyquinoxalin-2(1H)-one (1.0 eq).

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A

catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

Reaction Execution: Gently heat the mixture to reflux (approximately 100-110°C) and

maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting

material.

Work-up and Isolation: Allow the mixture to cool to room temperature. In a separate, larger

flask containing ice, slowly and carefully quench the reaction mixture by pouring it onto the

ice. This process is highly exothermic and releases HCl gas; extreme caution is required.

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of

a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. The product

will precipitate as a solid. Alternatively, extract the product with an organic solvent like

dichloromethane or ethyl acetate.

Purification: The crude solid can be collected by filtration and purified by recrystallization

from a suitable solvent (e.g., ethanol). If an extraction was performed, the combined organic

layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The residue can then be purified by flash column chromatography on

silica gel.

Part 3: Chemical Reactivity and Strategic
Functionalization
The synthetic utility of 2-Chloro-7-methoxyquinoxaline is primarily derived from the reactivity

of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic

substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it an ideal handle

for introducing a wide range of functional groups.[11][12]

Key Reaction 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming

carbon-nitrogen bonds.[13][14] For a molecule like 2-Chloro-7-methoxyquinoxaline, this
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reaction is the most direct method for synthesizing 2-amino-quinoxaline derivatives, which are

prevalent in pharmacologically active compounds.[15][16]

Pd(0)L₂

Ar-Pd(II)(Cl)L₂

[Ar-Pd(II)(Cl)L(R₂NH)]

Ar-Pd(II)(NR₂)L

Reductive
Elimination

Oxidative
Addition

Amine Binding
& Deprotonation

Ar-NR₂

Ar-Cl

R₂NH, Base
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a

strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

Reagent Addition: Add 2-Chloro-7-methoxyquinoxaline (1.0 eq) to the tube.

Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane)

via syringe, followed by the desired primary or secondary amine (1.2 eq).

Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-

24 hours. Monitor progress by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through

a pad of Celite®. Concentrate the filtrate and purify the crude residue by flash column

chromatography to yield the desired 2-amino-7-methoxyquinoxaline derivative.

Key Reaction 2: Suzuki-Miyaura Coupling
The Suzuki coupling is another cornerstone of modern organic synthesis, enabling the

formation of C-C bonds by coupling an organohalide with an organoboron compound.[3] This

reaction allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the 2-

position of the quinoxaline core, dramatically expanding the accessible chemical space for

structure-activity relationship (SAR) studies.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
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Generalized Protocol for Suzuki Coupling:

Reaction Setup: In a Schlenk tube, combine 2-Chloro-7-methoxyquinoxaline (1.0 eq), the

desired aryl- or alkylboronic acid or ester (1.3 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq),

and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.

Solvent Addition: Add an anhydrous, degassed solvent system (e.g., Dioxane/water or

Toluene/ethanol/water) via syringe.

Reaction Execution: Heat the sealed tube in a preheated oil bath at 80-100 °C for 12-24

hours, monitoring by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the mixture with water and extract with an

organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate. Purify the residue by flash column

chromatography to afford the 2-substituted-7-methoxyquinoxaline product.

Part 4: Applications in Drug Discovery
The true value of 2-Chloro-7-methoxyquinoxaline lies in its role as a versatile starting

material for creating libraries of novel compounds for biological screening. The quinoxaline

nucleus itself is a known pharmacophore, and the ability to easily modify the 2-position allows

for the systematic exploration of SAR.

Anticancer Agents: Many quinoxaline derivatives have shown potent antiproliferative activity

against various cancer cell lines.[1][5] Functionalization of the 2-position can be used to

introduce moieties that target specific enzymes or receptors involved in cancer progression.

Antimicrobial and Antiviral Agents: The quinoxaline scaffold is present in several compounds

with significant activity against bacteria, fungi, and viruses.[2][4] The development of new

derivatives from 2-Chloro-7-methoxyquinoxaline is a promising strategy for combating

drug-resistant pathogens.

Kinase Inhibitors: The planar, aromatic nature of the quinoxaline ring system makes it an

ideal scaffold for designing inhibitors that bind to the ATP-binding site of protein kinases, a
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major target class in modern oncology.

By employing the synthetic reactions described above, researchers can rapidly generate a

diverse set of analogues from a single, readily accessible intermediate, accelerating the hit-to-

lead optimization process in drug discovery programs.

Conclusion
2-Chloro-7-methoxyquinoxaline is more than just a chemical compound; it is a strategic tool

for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible

synthesis, and predictable, versatile reactivity make it an indispensable building block. The

ability to leverage robust and high-throughput synthetic methodologies like Buchwald-Hartwig

amination and Suzuki coupling enables the rapid exploration of chemical space around the

privileged quinoxaline core. For scientists engaged in the discovery and development of novel

therapeutics, a mastery of the chemistry of 2-Chloro-7-methoxyquinoxaline provides a direct

and efficient path toward the creation of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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